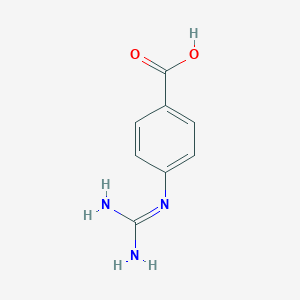

4-Guanidinobenzoic acid

描述

4-胍基苯甲酸是一种有机化合物,属于胍基苯甲酸类。其特征是在苯甲酸的苯环上连接了一个胍基。 该化合物以其重要的生物活性而闻名,并用作合成各种药物的中间体 .

准备方法

合成路线和反应条件

4-胍基苯甲酸的合成通常涉及对氨基苯甲酸与氰胺在盐酸存在下反应。反应在乙醇中进行,温度约为 50°C。 反应结束后,浓缩溶液,从乙醇中重结晶产物,得到纯的 4-胍基苯甲酸 .

工业生产方法

在工业环境中,合成工艺针对更高的收率和纯度进行了优化。一种方法涉及使用吡啶、EDC(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)盐酸盐和 4-羟基苯甲酸甲酯。 将反应混合物加热,产物通过一系列洗涤和干燥步骤进行纯化 .

化学反应分析

反应类型

4-胍基苯甲酸会发生各种化学反应,包括:

氧化: 这种反应通常涉及使用氧化剂将胍基转化为其他官能团。

还原: 还原反应可用于修饰胍基或苯环。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要生成产物

从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可以导致形成羧酸,而还原可以产生胺 .

科学研究应用

Chemical Properties and Structure

4-Guanidinobenzoic acid is characterized by a guanidine group attached to the para position of a benzoic acid molecule. Its chemical formula is with a molecular weight of approximately 194.20 g/mol. The compound exhibits both acidic and basic properties due to the presence of carboxylic acid and guanidine functional groups, respectively.

Scientific Research Applications

The following sections outline the primary applications of this compound in scientific research:

Biochemical Research

This compound serves as a potent inhibitor of certain enzymes, making it valuable in studying metabolic pathways and enzyme kinetics. Its ability to modulate enzyme activity aids in understanding various biochemical processes.

- Case Study : In studies investigating the role of complement factor B in the immune system, this compound has been shown to influence immune responses by affecting enzymatic activity related to this complement component .

Pharmaceutical Development

This compound is utilized in drug formulation processes, particularly for developing treatments for conditions such as hypertension and diabetes. Its ability to modulate nitric oxide levels contributes to its therapeutic potential.

- Example : Research indicates that this compound is involved in synthesizing camostat mesilate, a therapeutic agent for pancreatitis, highlighting its relevance in pharmaceutical applications .

Diagnostic Applications

This compound is explored in developing diagnostic agents for imaging techniques, enhancing tissue visibility in medical imaging.

- Application Insight : Its use in imaging agents can improve the detection and monitoring of diseases by enhancing contrast in imaging modalities such as MRI or CT scans .

Protein Interaction Studies

Researchers employ this compound to investigate protein-ligand interactions, which are crucial for understanding cellular processes and identifying potential therapeutic targets.

- Research Finding : The compound has been used to study the interactions between proteins and ligands, providing insights into drug design and development strategies .

Material Science

In material science, this compound is applied in creating functional materials such as hydrogels, which are instrumental in drug delivery systems and tissue engineering.

作用机制

4-胍基苯甲酸的作用机制涉及其与特定分子靶标的相互作用。例如,它通过与活性位点结合抑制某些酶的活性。 这种抑制会影响各种生化途径,从而产生所需的治疗效果 .

相似化合物的比较

4-胍基苯甲酸可以与其他胍衍生物进行比较,例如:

- 盐酸胍

- 氨基胍

- 甲基胍

这些化合物具有相似的结构特征,但在它们的具体官能团和生物活性方面有所不同。 4-胍基苯甲酸由于其在苯环上的特定取代模式而独一无二,赋予了其独特的化学和生物学性质 .

生物活性

4-Guanidinobenzoic acid (4-GB), an organic compound characterized by a guanidine group attached to the para position of a benzoic acid molecule, exhibits significant biological activities that have garnered attention in various fields, including biochemistry, pharmacology, and reproductive health. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Chemical Formula : C₈H₉N₃O₂

- Molecular Weight : Approximately 179.18 g/mol

- CAS Number : 16060-65-4

The compound's structure allows it to interact with various biological targets, influencing numerous physiological processes.

Enzyme Inhibition

This compound is known to inhibit serine proteases, particularly trypsin and acrosin. The inhibition of these enzymes is pivotal in various biological functions:

- Trypsin Activation : It inhibits the conversion of trypsinogen to trypsin, which is crucial for digestive processes and protein metabolism.

- Acrosin Inhibition : This compound acts as an antagonist to acrosin, a serine protease involved in sperm capacitation. Its inhibitory effect suggests potential applications in contraceptive formulations .

Complement System Interaction

4-GB has been shown to affect the complement system by targeting complement factor B. This interaction is significant in modulating immune responses and could be beneficial in treating immune-related disorders.

Contraceptive Effects

Research indicates that this compound exhibits contraceptive properties by inhibiting ovulation and sperm motility in animal models. In studies involving rats, it was found that the compound effectively inhibited ovulation, suggesting its potential as a contraceptive agent .

Anti-HIV Activity

In vitro studies have demonstrated that derivatives of 4-GB can inhibit HIV infection by suppressing p24 synthesis in infected T lymphocytes. Notably, one derivative showed complete inhibition at concentrations that are non-toxic to cells, highlighting its potential as a vaginal contraceptive with anti-HIV properties .

Research Applications

This compound serves as a versatile tool in scientific research:

- Enzyme Inhibition Studies : It is widely used to study enzyme kinetics and inhibition mechanisms.

- Pharmaceutical Intermediate : The compound is utilized in synthesizing various pharmaceuticals, including drugs for treating pancreatitis .

- Immunological Research : Its interaction with the complement system makes it relevant for studies on immune modulation and therapeutic interventions for autoimmune diseases.

Case Studies and Findings

属性

IUPAC Name |

4-(diaminomethylideneamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(10)11-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTSBZBQQRIYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42823-46-1 (mono-hydrochloride) | |

| Record name | 4-Guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90936349 | |

| Record name | 4-Carbamimidamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16060-65-4 | |

| Record name | 4-Guanidinobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16060-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-guanidinobenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Carbamimidamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carbamimidamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。